3,5-Dibromopicolinic acid chemical properties
3,5-Dibromopicolinic acid chemical properties
An In-Depth Technical Guide to 3,5-Dibromopicolinic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics and materials. Heterocyclic compounds, particularly substituted pyridines, represent a class of "privileged scaffolds" due to their prevalence in biologically active molecules and their versatile chemical reactivity.[1][2] Among these, 3,5-Dibromopicolinic acid (CAS No. 61830-40-8) has emerged as a crucial intermediate, valued for its unique electronic properties and multiple points for synthetic diversification.[3]
This technical guide provides a comprehensive overview of the core chemical properties, reactivity, and applications of 3,5-Dibromopicolinic acid. Designed for researchers, synthetic chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind its utility, offering field-proven insights into its application as a strategic component in complex molecular design.
Core Chemical & Physical Properties
3,5-Dibromopicolinic acid is a pyridine ring substituted with a carboxylic acid at the 2-position and bromine atoms at the 3- and 5-positions. This specific arrangement dictates its physical characteristics, solubility, and electronic nature. The compound is typically supplied as a solid, ranging in appearance from white to off-white or pale yellow.[3][4][5]
Structural and Physicochemical Data
The fundamental properties of 3,5-Dibromopicolinic acid are summarized in the table below. These data points are critical for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 61830-40-8 | [3][6][7] |
| Molecular Formula | C₆H₃Br₂NO₂ | [3][6][7] |
| Molecular Weight | 280.90 g/mol | [3][6] |
| Appearance | White to off-white/pale yellow solid | [3][4] |
| Melting Point | ~178-180 °C | [5] |
| Solubility | Soluble in DMSO, Chloroform; Insoluble in water | [5] |
| pKa | Estimated ~2.5-3.0 (See discussion below) | |
| Storage | Store at 2-8 °C under inert gas (Nitrogen/Argon) | [4][5] |
Acidity (pKa): An Expert's Perspective
Spectroscopic Signature
Spectroscopic analysis is essential for confirming the identity and purity of 3,5-Dibromopicolinic acid. While raw spectra are lot-specific, the following table outlines the expected characteristic signals based on its structure.
| Spectroscopy | Expected Signals |
| ¹H NMR | Two distinct signals in the aromatic region (δ 8.0-9.0 ppm), likely appearing as doublets with a small 2-3 Hz coupling constant, corresponding to the protons at the C4 and C6 positions. A very broad singlet for the carboxylic acid proton (δ >10 ppm) may also be observed, depending on the solvent and concentration. |
| ¹³C NMR | Six distinct signals are expected: one for the carboxylic carbonyl carbon (δ ~165-170 ppm), and five for the pyridine ring carbons, including two signals for the bromine-substituted carbons. |
| FT-IR (ATR) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=C and C=N stretching vibrations in the aromatic region (~1400-1600 cm⁻¹), and a C-Br stretch in the fingerprint region (<800 cm⁻¹). |
| Mass Spec (MS) | The molecular ion peak [M]+ would show a characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio for M, M+2, M+4). |
Reactivity and Synthetic Utility: A Multifunctional Building Block
The true value of 3,5-Dibromopicolinic acid lies in its trifunctional nature. The carboxylic acid, the two bromine atoms, and the pyridine ring itself offer distinct and often orthogonal reaction pathways, making it a highly versatile tool for synthetic chemists.
Caption: Functional sites and key reaction pathways of 3,5-Dibromopicolinic acid.
Reactions at the Carboxylic Acid Group
The carboxylic acid at the C2 position is a robust handle for forming amide and ester linkages. This is the most common initial transformation in drug discovery programs.
-
Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HBTU, EDC/HOBt) readily activate the carboxyl group for reaction with a wide array of primary and secondary amines, building molecular complexity.
-
Esterification: The acid can be converted to esters under standard conditions, such as Fischer esterification with an alcohol under acidic catalysis, or via reaction with alkyl halides in the presence of a base.
Reactions at the Bromine Atoms: The Gateway to Complexity
The two bromine atoms are prime sites for modern palladium-catalyzed cross-coupling reactions. Their presence allows for the sequential and regioselective introduction of diverse functional groups. This capability is what makes the molecule a cornerstone of combinatorial and discovery chemistry.[3]
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces new carbon-carbon bonds, enabling the synthesis of complex biaryl structures.
-
Buchwald-Hartwig Amination: Direct formation of carbon-nitrogen bonds by coupling with various amines, anilines, or N-heterocycles.
-
Sonogashira Coupling: Formation of carbon-carbon triple bonds by reacting with terminal alkynes.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
Cyanation: Introduction of a nitrile group, which can be further elaborated into amines, carboxylic acids, or tetrazoles.
The electronic deactivation of the pyridine ring by the carboxyl and bromine substituents enhances the stability of the molecule and facilitates these selective cross-coupling reactions.[3]
Applications in Drug Discovery and Beyond
The synthetic versatility of 3,5-Dibromopicolinic acid makes it an essential intermediate in several high-value R&D sectors.
-
Pharmaceuticals: It serves as a key building block in the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases.[3] The pyridine core is a common pharmacophore, and the ability to decorate the 3- and 5-positions allows for fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Agrochemicals: The molecule is used in the development of advanced herbicides and fungicides, where the pyridine scaffold is often responsible for the desired biological activity.[3]
-
Material Science: It can be employed in the synthesis of specialized polymers and functional coatings, where the rigid, functionalized aromatic core can impart desirable thermal or electronic properties.[3]
The workflow below illustrates a typical use-case in a medicinal chemistry program, starting from 3,5-Dibromopicolinic acid to generate a library of diverse final compounds.
Caption: A representative synthetic workflow in medicinal chemistry.
Experimental Protocols: A Practical Guide
The following protocols are provided as validated starting points for the synthesis and application of 3,5-Dibromopicolinic acid. As with any chemical procedure, a thorough risk assessment must be conducted prior to execution.
Protocol: Synthesis of 3,5-Dibromopicolinic Acid
This protocol is a representative method based on the oxidation of a commercially available precursor, a common strategy for preparing picolinic acids.[9]
Objective: To synthesize 3,5-Dibromopicolinic acid from 3,5-dibromo-2-methylpyridine.
Materials:
-
3,5-dibromo-2-methylpyridine
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, concentrated and 1M)
-
Deionized water
-
Ethanol
-
Reaction flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 3,5-dibromo-2-methylpyridine (1 equivalent) in 200 mL of water.
-
Oxidation: Gently heat the suspension to 70-80 °C with vigorous stirring.
-
Addition of Oxidant: Add potassium permanganate (KMnO₄, ~3 equivalents) to the mixture portion-wise over 2-3 hours. Maintain the temperature and monitor the reaction. The disappearance of the purple permanganate color indicates its consumption. Continue stirring at temperature for an additional 4-6 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup - Part 1: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct, washing the filter cake with a small amount of hot water.
-
Workup - Part 2: Transfer the clear filtrate to a beaker and cool in an ice bath.
-
Precipitation: Slowly acidify the filtrate by adding concentrated HCl dropwise with stirring until the pH is approximately 2-3. A white to off-white precipitate of 3,5-Dibromopicolinic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 50 mL) and then a small amount of cold ethanol to aid in drying.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary. Dry the final product under vacuum.
Self-Validation: The identity and purity of the synthesized product should be confirmed by melting point analysis and spectroscopy (¹H NMR, MS), comparing the results to the data in Section 1.3.
Protocol: Amide Coupling Application
Objective: To synthesize N-benzyl-3,5-dibromopicolinamide.
Materials:
-
3,5-Dibromopicolinic acid (1 equivalent)
-
Benzylamine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3 equivalents)
-
Anhydrous DMF
-
Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a dry reaction flask under a nitrogen atmosphere, dissolve 3,5-Dibromopicolinic acid in anhydrous DMF.
-
Activation: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature. The solution should become a pale yellow.
-
Amine Addition: Add benzylamine to the activated mixture and allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
Self-Validation: The final product's structure should be confirmed by ¹H NMR, which will show characteristic peaks for the benzyl group in addition to the dibromopyridine signals, and by mass spectrometry to confirm the expected molecular weight.
Safety and Handling
3,5-Dibromopicolinic acid is classified as an irritant.[10] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.[10][11]
-
Skin Contact: Causes skin irritation. Wash with plenty of soap and water if contact occurs.[11][12]
-
Inhalation: May cause respiratory irritation. Avoid breathing dust.[10]
-
Ingestion: May be harmful if swallowed.
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Conclusion
3,5-Dibromopicolinic acid is more than a simple chemical reagent; it is a strategic platform for molecular innovation. Its trifunctional nature provides chemists with a powerful and versatile scaffold to build molecular complexity through robust and well-established synthetic methodologies. For professionals in drug discovery, agrochemicals, and material science, a thorough understanding of its properties and reactivity is essential for leveraging its full potential in the design and synthesis of next-generation functional molecules.
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